molecular formula C26H23NO7 B3823724 4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid

4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid

Cat. No. B3823724
M. Wt: 461.5 g/mol
InChI Key: QFRTYRGHDCTQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid, commonly known as EPOC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EPOC is a derivative of the well-known drug, clopidogrel, which is used to prevent blood clots. EPOC has been synthesized to enhance the therapeutic effects of clopidogrel and has shown promising results in several studies.

Mechanism of Action

EPOC exerts its effects by inhibiting the activity of the P2Y12 receptor, which is involved in platelet aggregation. By inhibiting this receptor, EPOC prevents the formation of blood clots, which can lead to cardiovascular diseases such as heart attacks and strokes.
Biochemical and Physiological Effects:
EPOC has been shown to have several biochemical and physiological effects. In addition to its antiplatelet and antithrombotic effects, EPOC has been shown to have anti-inflammatory effects, which may contribute to its potential applications in cancer therapy. EPOC has also been shown to have antioxidant effects, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using EPOC in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects. Additionally, EPOC is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using EPOC in lab experiments is that it may not accurately reflect the effects of the compound in vivo, as it may not be metabolized in the same way as it would be in a living organism.

Future Directions

There are several future directions for research on EPOC. One potential direction is to study its effects in combination with other drugs, such as aspirin or statins, to determine if there are synergistic effects. Another potential direction is to study the effects of EPOC in different disease models, such as cancer or Alzheimer's disease. Finally, further research is needed to determine the safety and efficacy of EPOC in humans, which will be necessary for its potential use in clinical settings.

Scientific Research Applications

EPOC has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, EPOC has been shown to have antiplatelet and antithrombotic effects, making it a potential candidate for the prevention and treatment of cardiovascular diseases. EPOC has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[(4-ethylphenyl)carbamoyl]-4-oxo-4-phenoxy-2-phenoxycarbonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-2-17-13-15-18(16-14-17)27-23(28)21(25(31)33-19-9-5-3-6-10-19)22(24(29)30)26(32)34-20-11-7-4-8-12-20/h3-16,21-22H,2H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRTYRGHDCTQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid
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4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid
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4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid
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4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid
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4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid
Reactant of Route 6
4-[(4-ethylphenyl)amino]-4-oxo-2,3-bis(phenoxycarbonyl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.